molecular formula C10H14F3IN2O B2622547 3-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856044-15-9

3-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2622547
CAS No.: 1856044-15-9
M. Wt: 362.135
InChI Key: WQDMXDPOHXPIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with butoxymethyl, iodo, and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the pyrazole ring and introduce the substituents sequentially. The butoxymethyl group can be introduced via an alkylation reaction using butoxymethyl chloride in the presence of a base. The iodo group can be introduced through an iodination reaction using iodine or an iodine-containing reagent. The trifluoroethyl group can be introduced via a trifluoroethylation reaction using a trifluoroethylating agent such as 2,2,2-trifluoroethyl iodide .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Coupling Reactions: Palladium catalysts, bases, and appropriate solvents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various substituted pyrazoles .

Scientific Research Applications

3-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to its combination of substituents, which confer specific chemical and physical properties. The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability, while the iodo group allows for further functionalization through substitution reactions .

Properties

IUPAC Name

3-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3IN2O/c1-2-3-4-17-6-9-8(14)5-16(15-9)7-10(11,12)13/h5H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDMXDPOHXPIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1I)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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